An In-depth Technical Guide to 4-(4-Fluoro-phenyl)-piperazine-2,6-dione: Physicochemical Properties and Synthetic Considerations
An In-depth Technical Guide to 4-(4-Fluoro-phenyl)-piperazine-2,6-dione: Physicochemical Properties and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Aryl-piperazinedione Scaffold
The piperazine-2,6-dione moiety is a recognized "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic-like structure, combined with the synthetic tractability of its two nitrogen atoms, provides a versatile platform for the development of novel therapeutics. The introduction of an aryl group at the N-4 position, as in the case of 4-(4-fluoro-phenyl)-piperazine-2,6-dione, offers a strategic approach to modulate the molecule's pharmacological profile, influencing its binding affinity to various biological targets. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-(4-fluoro-phenyl)-piperazine-2,6-dione, alongside a discussion of its better-characterized piperidine analogue, and general synthetic strategies.
It is important to note that specific experimental data for 4-(4-fluoro-phenyl)-piperazine-2,6-dione is not extensively available in the public domain. Therefore, this guide combines theoretical calculations, data from closely related analogues, and established principles of medicinal chemistry to provide a robust and practical resource for researchers.
Molecular Structure and Calculated Properties
The foundational step in understanding any chemical entity is to define its structure and fundamental properties.
Caption: Chemical structure of 4-(4-fluorophenyl)piperidine-2,6-dione.
The experimentally determined properties of this piperidine analogue are summarized below. [1][2]
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₀FNO₂ | [1] |
| Molar Mass | 219.21 g/mol | [1] |
| CAS Number | 163631-01-4 | [2] |
| Melting Point | 168-170°C | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Slightly soluble in water | [1] |
| Purity | >98% | [1]|
Predicted Properties of 4-(4-Fluoro-phenyl)-piperazine-2,6-dione
Based on the structure and comparison with the piperidine analogue, the following properties can be predicted for the target compound:
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Melting Point: The melting point is expected to be relatively high, likely above 150°C, due to the planar and polar nature of the molecule, which allows for efficient crystal packing. The presence of the additional nitrogen atom may alter the crystal lattice energy compared to the piperidine analogue.
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Solubility: The solubility in water is predicted to be low to moderate. The second nitrogen atom in the piperazine ring provides an additional site for hydrogen bonding, which may slightly increase aqueous solubility compared to the piperidine analogue. However, the hydrophobic fluorophenyl group will still limit overall solubility. Solubility in polar organic solvents such as DMSO and DMF is expected to be good.
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pKa: The piperazine-2,6-dione core contains an imide proton (N-H) which will be weakly acidic. The N-4 nitrogen, being directly attached to an electron-withdrawing aryl group and two carbonyls (through the ring system), will be significantly less basic than a typical alkyl-substituted piperazine.
Synthetic Strategies for N-Aryl-piperazine-2,6-diones
While a specific, validated protocol for the synthesis of 4-(4-fluoro-phenyl)-piperazine-2,6-dione is not readily found in the literature, general methods for the synthesis of N-substituted piperazine-2,6-diones can be adapted. A common and effective approach involves the condensation of a primary amine with iminodiacetic acid or its derivatives.
General Synthetic Workflow
Caption: Generalized synthetic workflow for N-aryl-piperazine-2,6-diones.
Experimental Considerations
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Reactants: The synthesis would likely start with 4-fluoroaniline and iminodiacetic acid.
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Reaction Conditions: The condensation reaction typically requires high temperatures (e.g., reflux in a high-boiling solvent) or the use of a dehydrating agent to drive the reaction towards the formation of the dione. Microwave-assisted synthesis has also been shown to be effective for the preparation of similar heterocyclic systems, often leading to reduced reaction times and improved yields. [3]3. Purification: The crude product would likely be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
The causality behind these experimental choices lies in the need to overcome the activation energy for the double condensation and cyclization reaction, while effectively removing the water generated as a byproduct. The choice of solvent and purification method will depend on the specific solubility and polarity of the final compound.
Conclusion and Future Directions
4-(4-Fluoro-phenyl)-piperazine-2,6-dione represents a molecule of significant interest for medicinal chemistry and drug development, owing to its "privileged" core structure. While specific experimental data remains limited, this guide provides a solid foundation for researchers by presenting calculated properties, data from a close analogue, and a viable synthetic strategy. Future work should focus on the synthesis and full experimental characterization of this compound to validate the predicted properties and to explore its potential biological activities. Such studies will be crucial in unlocking the therapeutic potential of this and related aryl-piperazinedione scaffolds.
References
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Piperazines database - synthesis, physical properties. Mol-Instincts. Accessed March 23, 2026. [Link]
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PubChem. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136. National Center for Biotechnology Information. Accessed March 23, 2026. [Link]
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- Lasne, M. C., et al. Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine and of an [18F]-selective ligand of serotoninergic receptors (5HT2 antagonist). Journal of the Chemical Society, Perkin Transactions 1, 1993, 99-104.
- Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry – An Asian Journal, 2023, 18(11), e202300216.
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Wikipedia. para-Fluorophenylpiperazine. Accessed March 23, 2026. [Link]
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PubChem. Piperazine-2,6-dione | C4H6N2O2 | CID 338690. National Center for Biotechnology Information. Accessed March 23, 2026. [Link]
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PubChem. 1-(4-Fluorophenyl)piperazine | C10H13FN2 | CID 75260. National Center for Biotechnology Information. Accessed March 23, 2026. [Link]
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